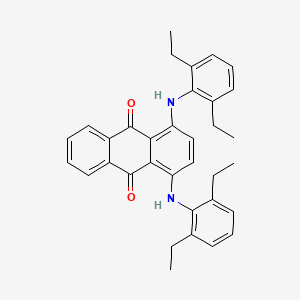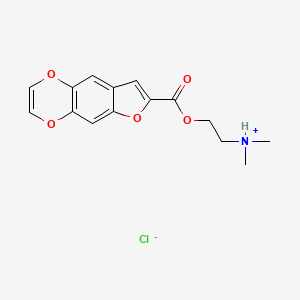![molecular formula C12H25ClN2 B13730481 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride CAS No. 3134-48-3](/img/structure/B13730481.png)
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride is a chemical compound with the molecular formula C12H25ClN2 and a molecular weight of 232.793 g/mol. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride typically involves the reaction of 3-azaspiro[5.5]undecane with dimethylamine in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-quality product suitable for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
1,3-Dioxane derivatives: Compounds with oxygen-containing heterocycles.
1,3-Dithiane derivatives: Compounds with sulfur-containing heterocycles.
Uniqueness
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride is unique due to its specific spiro structure and the presence of both nitrogen and chlorine atoms. This combination of features imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
3134-48-3 |
|---|---|
Molekularformel |
C12H25ClN2 |
Molekulargewicht |
232.79 g/mol |
IUPAC-Name |
N,N-dimethyl-3-azaspiro[5.5]undecan-3-amine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-13(2)14-10-8-12(9-11-14)6-4-3-5-7-12;/h3-11H2,1-2H3;1H |
InChI-Schlüssel |
OOURZYIQIXENLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N1CCC2(CCCCC2)CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



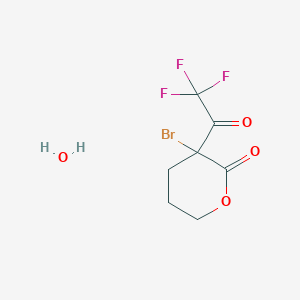
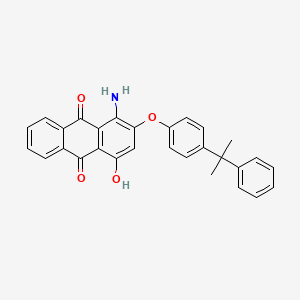
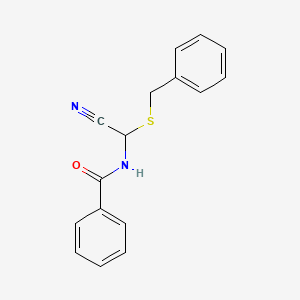


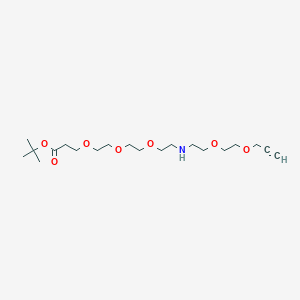
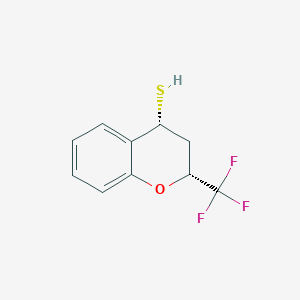

![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
